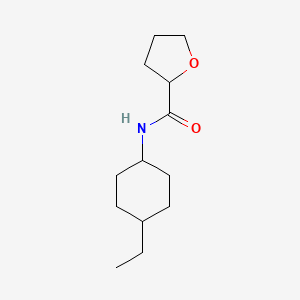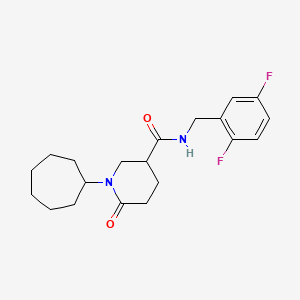
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide, also known as KT-5720, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study various cellular processes.
Mecanismo De Acción
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PKA by N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression. It has also been shown to inhibit the release of insulin from pancreatic beta cells, suggesting a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically target and investigate the role of PKA in various cellular processes. However, one limitation of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide is its potential off-target effects. As with any inhibitor, there is a risk of unintended effects on other enzymes or signaling pathways.
Direcciones Futuras
There are several potential future directions for research involving N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide. One area of interest is its potential use in the treatment of cancer. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to slow or stop the growth of cancer cells. Another potential application is in the treatment of diabetes. By inhibiting insulin release from pancreatic beta cells, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to improve glucose control in diabetic patients. Finally, further research is needed to fully understand the potential off-target effects of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide and to develop more selective inhibitors of PKA.
Métodos De Síntesis
The synthesis of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-ethylcyclohexanone with sodium hydride to form the corresponding sodium enolate. This is followed by the addition of 2-furancarboxylic acid chloride to yield the desired product.
Aplicaciones Científicas De Investigación
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been widely used in scientific research to study various cellular processes. It is a potent and selective inhibitor of protein kinase A (PKA), a key enzyme involved in the regulation of cellular signaling pathways. PKA plays a crucial role in a wide range of physiological processes, including metabolism, cell proliferation, and gene expression. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide can be used to investigate the role of PKA in these processes.
Propiedades
IUPAC Name |
N-(4-ethylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCXOMNLMPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)
![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)